Superior SH2 Domain Binding Affinity of Stat6-IN-1 (19a) Relative to its Direct Structural Analog 18a
Stat6-IN-1 (compound 19a) demonstrates a 36% improvement in binding affinity for the STAT6 SH2 domain compared to its direct structural analog, compound 18a [1]. This difference is quantified within the same experimental system, providing a clear rationale for selecting 19a over its predecessor when maximal target engagement is a critical experimental variable.
| Evidence Dimension | In vitro binding affinity for STAT6 SH2 domain (IC50) |
|---|---|
| Target Compound Data | 0.028 ± 0.006 µM |
| Comparator Or Baseline | Compound 18a: 0.044 ± 0.016 µM |
| Quantified Difference | 0.016 µM lower IC50 for 19a (representing a ~1.6-fold increase in potency) |
| Conditions | Fluorescence polarization assay using FAM-labeled phosphopeptide substrate and purified STAT6 protein. |
Why This Matters
This direct, head-to-head comparison in the primary literature demonstrates that Stat6-IN-1 (19a) is the more potent and refined SH2 domain binder of the two analogs, offering a measurable advantage for experiments requiring robust STAT6 inhibition.
- [1] Mandal PK, Morlacchi P, Knight JM, et al. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity. J Med Chem. 2015;58(22):8970-8984. doi:10.1021/acs.jmedchem.5b01321. View Source
